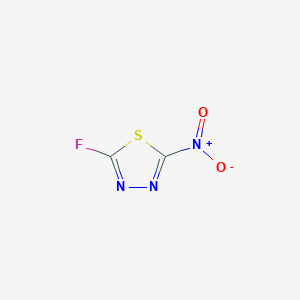
2,5-Diisopropyl-3-methylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diisopropyl-3-methylpyrazine is a nitrogen-containing heterocyclic aromatic compound. . This compound, like other pyrazines, exhibits unique chemical properties that make it valuable in multiple scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Diisopropyl-3-methylpyrazine can be synthesized through various chemical reactions. One common method involves the cyclization of α-aminoketones or α-aminoaldehydes. Another approach is the condensation of a 1,2-diketone with a 1,2-diamine . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the desired application and the available resources .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diisopropyl-3-methylpyrazine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by various reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Halogenation or alkylation reactions can be carried out using appropriate halogen or alkyl halide reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or halogen groups .
Aplicaciones Científicas De Investigación
2,5-Diisopropyl-3-methylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying cellular processes and interactions.
Industry: It is used in the production of flavoring agents, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,5-Diisopropyl-3-methylpyrazine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the biological system and the specific application. For instance, in medicinal applications, the compound may interact with enzymes or receptors to inhibit or activate specific biochemical pathways .
Comparación Con Compuestos Similares
- 2,5-Dimethylpyrazine
- 2,3-Dimethylpyrazine
- 2,6-Dimethylpyrazine
Comparison: 2,5-Diisopropyl-3-methylpyrazine is unique due to its specific isopropyl and methyl substitutions, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity .
Propiedades
Número CAS |
74152-24-2 |
|---|---|
Fórmula molecular |
C11H18N2 |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
3-methyl-2,5-di(propan-2-yl)pyrazine |
InChI |
InChI=1S/C11H18N2/c1-7(2)10-6-12-11(8(3)4)9(5)13-10/h6-8H,1-5H3 |
Clave InChI |
CSHHEVSLMCOHMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN=C1C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Thioxo-7-(trifluoromethyl)-3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B13111844.png)

![5-((1S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-1,2,4-thiadiazole](/img/structure/B13111849.png)
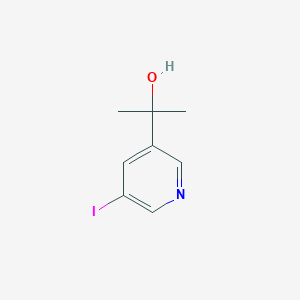
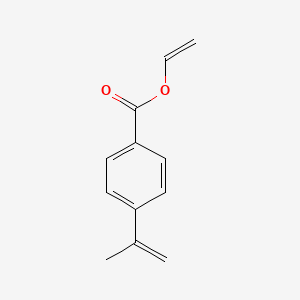

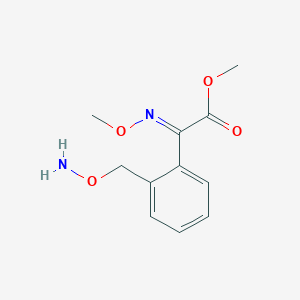
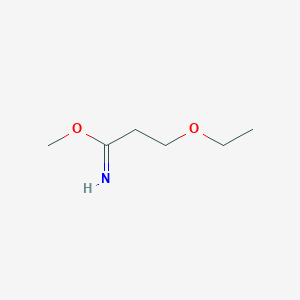
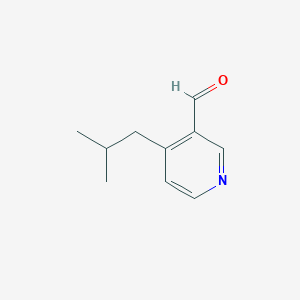

![1h-Pyrano[3,4-d]pyrimidine](/img/structure/B13111894.png)

